4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide
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Overview
Description
4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of 4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoroacetophenone and indole derivatives.
Reaction Conditions: The key step involves the reaction of 2,2,2-trifluoroacetophenone with indole derivatives under specific conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product.
Scientific Research Applications
4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide can be compared with other similar compounds:
Similar Compounds: Compounds like 2,2,2-trifluoroacetophenone and other indole derivatives share structural similarities.
Properties
Molecular Formula |
C18H11F7N2O |
---|---|
Molecular Weight |
404.3g/mol |
IUPAC Name |
4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C18H11F7N2O/c19-11-7-5-10(6-8-11)15(28)27-16(17(20,21)22,18(23,24)25)13-9-26-14-4-2-1-3-12(13)14/h1-9,26H,(H,27,28) |
InChI Key |
RVQBIOMTSRUCPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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